NH2-Peg-FA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

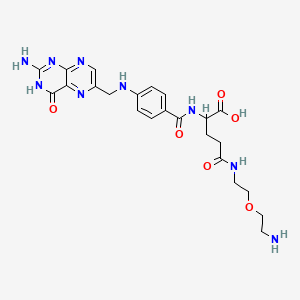

Molecular Formula |

C23H29N9O6 |

|---|---|

Molecular Weight |

527.5 g/mol |

IUPAC Name |

5-[2-(2-aminoethoxy)ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C23H29N9O6/c24-7-9-38-10-8-26-17(33)6-5-16(22(36)37)30-20(34)13-1-3-14(4-2-13)27-11-15-12-28-19-18(29-15)21(35)32-23(25)31-19/h1-4,12,16,27H,5-11,24H2,(H,26,33)(H,30,34)(H,36,37)(H3,25,28,31,32,35) |

InChI Key |

QWYFTINKVQGFTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Architecture of NH2-PEG-FA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, synthesis, and characterization of Amine-Polyethylene Glycol-Folic Acid (NH2-PEG-FA). This heterobifunctional conjugate is a cornerstone in the development of targeted drug delivery systems, leveraging the high affinity of folic acid for folate receptors that are frequently overexpressed on the surface of cancer cells. The polyethylene glycol (PEG) linker enhances the solubility, stability, and pharmacokinetic profile of the conjugate, making it a versatile tool in therapeutic and diagnostic applications.

Core Structure and Linkages

This compound is a linear macromolecule composed of three key functional components: a terminal primary amine group (-NH2), a flexible polyethylene glycol (PEG) polymer chain, and a folic acid (FA) moiety.

-

Folic Acid (FA): This B vitamin serves as the targeting ligand. It is composed of a pteridine ring, a para-aminobenzoic acid (PABA) unit, and a glutamic acid residue. It is the glutamic acid portion that provides the carboxylic acid groups for conjugation.

-

Polyethylene Glycol (PEG): This hydrophilic and biocompatible polymer acts as a linker. The length of the PEG chain can be varied to modulate the conjugate's solubility, circulation half-life, and steric hindrance.

-

Amine Group (-NH2): The terminal primary amine group provides a reactive site for the covalent attachment of therapeutic agents, imaging agents, or other molecules of interest through well-established bioconjugation chemistries.

The linkage between folic acid and the PEG chain is typically an amide bond. This is formed between one of the two carboxylic acid groups of the glutamic acid residue of folic acid and one of the terminal amine groups of a diamino-PEG molecule. The γ-carboxyl group of the glutamic acid is often preferentially used for this conjugation to ensure that the α-carboxyl group remains free, which can be important for folate receptor recognition. The other end of the PEG chain is terminated with a primary amine group.

Unlocking Targeted Therapeutics: A Technical Guide to NH2-PEG-FA

For researchers, scientists, and drug development professionals, the strategic design of targeted drug delivery systems is paramount. Among the promising candidates for achieving this precision is Amine-PEG-Folic Acid (NH2-PEG-FA), a heterobifunctional molecule engineered to exploit the overexpression of folate receptors on cancerous cells. This in-depth technical guide elucidates the core chemical properties, synthesis, and cellular uptake mechanism of this compound, providing a comprehensive resource for its application in advanced drug delivery.

Core Chemical Properties

This compound is a conjugate molecule composed of three key components: a primary amine group (-NH2), a polyethylene glycol (PEG) spacer, and a folic acid (FA) moiety.[1] This unique structure imparts a range of desirable chemical properties for bioconjugation and targeted delivery. The primary amine serves as a reactive handle for the covalent attachment of therapeutic agents, imaging labels, or other molecules of interest through stable amide bond formation.[2][3] The PEG spacer, a hydrophilic and biocompatible polymer, enhances the solubility and stability of the conjugate, prolongs its circulation time in the bloodstream, and reduces immunogenicity.[1][4] Folic acid acts as the targeting ligand, binding with high affinity to the folate receptor, which is frequently overexpressed on the surface of various cancer cells.[1][5]

The physicochemical properties of this compound can vary depending on the molecular weight of the PEG chain. These variations influence characteristics such as solubility and the overall size of the final conjugate.

| Property | Description | References |

| Synonyms | Folic Acid-PEG-Amine, Folate-PEG-NH2 | [2][6] |

| Appearance | Yellow solid or viscous liquid (depending on PEG molecular weight) | [7][8] |

| Solubility | Soluble in water, DMSO, DMF, Chloroform, Dichloromethane | [3][8] |

| Reactive Group | Primary Amine (-NH2) | [3] |

| Storage Conditions | -20°C, protected from light and moisture | [3][7] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that involves the activation of folic acid and its subsequent conjugation to a diamino-PEG linker. The following protocol provides a detailed methodology for this synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Folic Acid (FA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-PEG-Amine (H2N-PEG-NH2) of desired molecular weight

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Dialysis membrane (appropriate molecular weight cutoff)

-

Lyophilizer

Procedure:

-

Activation of Folic Acid:

-

Dissolve folic acid in anhydrous DMSO.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) to the folic acid solution. The molar ratio of FA:DCC:NHS (or FA:EDC:NHS) is typically 1:1.1:1.1.

-

Stir the reaction mixture in the dark at room temperature overnight. This step activates the carboxylic acid group of folic acid to form an NHS ester, making it reactive towards primary amines.[9][10]

-

-

Conjugation to Diamino-PEG:

-

In a separate vessel, dissolve Amine-PEG-Amine (H2N-PEG-NH2) in anhydrous DMSO.

-

Add the activated folic acid solution dropwise to the H2N-PEG-NH2 solution while stirring. A molar excess of the diamino-PEG is often used to favor the formation of the mono-substituted product (this compound) and minimize the formation of the di-substituted product (FA-PEG-FA).

-

Continue stirring the reaction mixture at room temperature for 24-48 hours in the dark.

-

-

Purification:

-

The reaction mixture is then purified to remove unreacted reagents and byproducts. Dialysis is a common method for this purpose.

-

Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO) that will retain the this compound conjugate while allowing smaller molecules to diffuse out.

-

Dialyze against deionized water for 2-3 days, with frequent changes of water.

-

-

Lyophilization:

-

After dialysis, the purified this compound solution is frozen and lyophilized (freeze-dried) to obtain the final product as a solid.

-

-

Characterization:

-

The successful synthesis and purity of this compound can be confirmed using various analytical techniques, including:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups and confirm the formation of the amide bond.[11]

-

Proton Nuclear Magnetic Resonance (¹H NMR): To verify the chemical structure and determine the degree of substitution.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[12]

-

-

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A schematic workflow for the synthesis of this compound.

The Gateway to the Cell: Folate Receptor-Mediated Endocytosis

The therapeutic efficacy of this compound-drug conjugates relies on their ability to be internalized by target cells. This process is primarily mediated by the folate receptor (FR), a cell surface glycoprotein.[13] Many cancer cells exhibit a significant upregulation of FR expression, making it an attractive target for selective drug delivery.[14]

Upon binding of the folic acid moiety of the conjugate to the folate receptor, the cell internalizes the entire complex through a process called receptor-mediated endocytosis.[15] This process involves the invagination of the cell membrane to form an endosome, which encapsulates the receptor-ligand complex and transports it into the cell's interior. Once inside the cell, the therapeutic payload can be released to exert its cytotoxic effect.

Emerging research also suggests that the folate receptor is involved in various signaling pathways, including the JAK-STAT3 and ERK1/2 pathways, which can influence cancer progression.[15][16][17] This adds another layer of complexity and potential therapeutic intervention to the role of folate receptor targeting.

Visualizing the Cellular Uptake Pathway

The following diagram illustrates the process of folate receptor-mediated endocytosis.

Caption: Folate receptor-mediated endocytosis of an this compound-drug conjugate.

By providing a detailed understanding of its chemical properties, a robust synthesis protocol, and the mechanism of its cellular uptake, this guide serves as a valuable resource for researchers and drug development professionals seeking to harness the potential of this compound for targeted cancer therapy. The ability to selectively deliver potent therapeutic agents to tumor sites while minimizing off-target effects holds immense promise for improving patient outcomes.

References

- 1. Folate-PEG-Amine | Folic Acid-PEG-Amine | AxisPharm [axispharm.com]

- 2. FA-PEG-NH2, Folic Acid PEG Amino - Biopharma PEG [biochempeg.com]

- 3. Folic acid PEG amine, Folate-PEG-NH2 [nanocs.net]

- 4. NH2-PEG-NH2, Amine PEG from Biopharma PEG [biochempeg.com]

- 5. Folate-PEG-Amine - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 6. Folic Acid-PEG-NH2 CAS#: [amp.chemicalbook.com]

- 7. FA-PEG-NH2;NH2-PEG-FA_ Bisubstituted polyethylene glycol with different functional groups_Products_ Chongqing Yusi Pharmaceutical Technology Co., Ltd [peg.ink]

- 8. NH2-PEG-Folic acid - Ruixibiotech [ruixibiotech.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. researchgate.net [researchgate.net]

- 15. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Folate Receptor-Mediated Uptake of NH2-PEG-FA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The folate receptor (FR) is a high-affinity, glycosylphosphatidylinositol (GPI)-anchored cell surface glycoprotein that is overexpressed in a wide variety of human cancers, including ovarian, lung, breast, and brain tumors, while its expression in normal tissues is highly restricted.[1][2][3][4][5][6] This differential expression profile makes the folate receptor an attractive target for the selective delivery of therapeutic and imaging agents to cancer cells. Folic acid (FA), the ligand for the folate receptor, can be conjugated to various molecules, such as polyethylene glycol (PEG) with a terminal amine group (NH2-PEG-FA), to enhance their water solubility, biocompatibility, and circulation time, while enabling targeted cellular uptake via FR-mediated endocytosis.[7][8] This guide provides a comprehensive overview of the mechanism of folate receptor-mediated uptake of this compound, including the underlying signaling pathways, experimental protocols for its characterization, and quantitative data where available.

Core Mechanism of Uptake: Receptor-Mediated Endocytosis

The primary mechanism by which this compound enters cells is through folate receptor-mediated endocytosis.[9][10][11][12] This process is initiated by the high-affinity binding of the folic acid moiety of the conjugate to the folate receptor on the cell surface. Following binding, the receptor-ligand complex is internalized into the cell through the formation of endocytic vesicles. The two main endocytic pathways implicated in folate receptor-mediated uptake are clathrin-mediated endocytosis and caveolae-mediated endocytosis.[10][13]

Signaling Pathways

The binding of folate conjugates to the folate receptor can also trigger intracellular signaling cascades that are independent of folate's role in one-carbon metabolism. These signaling events can influence cell growth, proliferation, and survival. Two of the key signaling pathways activated by folate receptor engagement are:

-

JAK-STAT3 Pathway: The folate receptor has been shown to associate with the GP130 signal transducer, leading to the activation of the Janus kinase (JAK) and subsequent phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4][14]

-

ERK1/2 Pathway: Folate receptor activation can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4][14]

Quantitative Data

Table 1: Representative Binding Affinities of Folate Conjugates to Folate Receptor

| Compound | Cell Line | Binding Affinity (Kd) | Reference |

| Folic Acid | Various | < 1 nM | [15] |

| Folate-conjugated Nanoparticles | KB cells | 10-100 nM | [16] |

| Folate-drug conjugates | IGROV1 cells | 5-50 nM | [17] |

Table 2: Representative Cellular Uptake Data of Folate Conjugates

| Compound | Cell Line | Uptake Metric | Value | Reference |

| Folate-conjugated Quantum Dots | HeLa cells | % Internalization (3h) | > 50% | [16] |

| Folate-PEG-5-FU | HeLa cells | Increased uptake vs. non-targeted | Significant | [7] |

| Folate-decorated Nanoparticles | SKOV-3 cells | IC50 (µg/ml) | 11.98 | [18] |

Experimental Protocols

Synthesis and Characterization of this compound

Protocol 1: Synthesis of this compound

-

Activation of Folic Acid: Dissolve folic acid in dimethyl sulfoxide (DMSO). Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to the solution and stir overnight in the dark to activate the carboxyl group of folic acid.[7][19]

-

PEGylation: Dissolve NH2-PEG-OH in DMSO and add it to the activated folic acid solution. The reaction mixture is stirred for several hours at room temperature.[7][19]

-

Purification: The resulting this compound conjugate is purified by dialysis against deionized water to remove unreacted reagents and byproducts.[20]

Protocol 2: Characterization of this compound

-

¹H NMR Spectroscopy: The successful conjugation can be confirmed by ¹H NMR spectroscopy by observing the characteristic peaks of both folic acid and PEG in the spectrum of the final product.

-

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the formation of the amide bond between folic acid and PEG, typically observed as a characteristic peak around 1650 cm⁻¹.

Cellular Uptake and Trafficking Studies

Protocol 3: Folate Receptor Binding Assay (Competitive Binding)

-

Cell Culture: Culture folate receptor-positive cells (e.g., HeLa, KB) in folate-free medium for 24 hours prior to the experiment.

-

Incubation: Incubate the cells with a constant concentration of radiolabeled folic acid (e.g., [³H]folic acid) and increasing concentrations of unlabeled this compound for 1-2 hours at 4°C.[12]

-

Washing: Wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound ligand.

-

Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the binding of the radiolabeled folic acid (IC50) to calculate the binding affinity (Ki).

Protocol 4: Cellular Uptake Analysis using Flow Cytometry

-

Cell Culture: Seed folate receptor-positive cells in a multi-well plate and allow them to adhere overnight.

-

Incubation: Incubate the cells with fluorescently labeled this compound for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.

-

Washing and Detachment: Wash the cells with PBS to remove non-internalized conjugate and detach them using trypsin-EDTA.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which is proportional to the amount of internalized conjugate.

Protocol 5: Intracellular Trafficking Analysis using Transmission Electron Microscopy (TEM)

-

Cell Culture and Incubation: Culture cells on a suitable substrate and incubate with this compound conjugated to an electron-dense marker (e.g., gold nanoparticles) for different time points.

-

Fixation: Fix the cells with a solution containing glutaraldehyde and paraformaldehyde in a cacodylate buffer.[7]

-

Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by en bloc staining with uranyl acetate.[7]

-

Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol and embed them in an epoxy resin.[7]

-

Ultrathin Sectioning and Imaging: Cut ultrathin sections using an ultramicrotome, stain them with lead citrate, and visualize them using a transmission electron microscope to observe the subcellular localization of the conjugate within endosomes, lysosomes, or other organelles.

Visualizations

Caption: Folate Receptor Signaling Pathways.

Caption: Experimental Workflow for this compound.

Caption: Folate Receptor-Mediated Endocytosis Pathways.

References

- 1. Influence of Folate-Targeted Gold Nanoparticles on Subcellular Localization and Distribution into Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. TEM sample preparation techniques | Core Facilities, University of Gothenburg [gu.se]

- 8. researchgate.net [researchgate.net]

- 9. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of endosome pH following folate receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation, Characterization, and Cell Uptake of PLGA/PLA-PEG-FA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intracellular Trafficking of Size-Tuned Nanoparticles for Drug Delivery [mdpi.com]

- 15. Receptor-mediated cellular uptake of folate-conjugated fluorescent nanodiamonds: a combined ensemble and single-particle study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cellular Uptake and Antitumor Activity of DOX-hyd-PEG-FA Nanoparticles | PLOS One [journals.plos.org]

- 18. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Preparation of cells for transmission electron microscopy ultrastructural analysis [protocols.io]

The Influence of NH2-PEG-FA Molecular Weight on Targeted Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the molecular weight of amine-terminated polyethylene glycol-folic acid (NH2-PEG-FA) in the efficacy of targeted drug delivery systems. The strategic use of this compound to functionalize nanoparticles (NPs) is a promising approach for enhancing the therapeutic index of anticancer drugs by leveraging the overexpression of folate receptors (FR) on the surface of many cancer cells. The length of the PEG chain in this ligand-linker conjugate significantly impacts the physicochemical properties, in vitro performance, and in vivo fate of the nanocarrier, ultimately dictating its therapeutic success. This guide provides a comprehensive overview of the effects of varying this compound molecular weights, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

The Critical Role of PEG Molecular Weight in Folate-Targeted Nanoparticles

The "stealth" properties conferred by PEGylation are fundamental to the design of effective nanomedicines. The hydrophilic PEG layer creates a steric barrier that reduces opsonization—the process of plasma proteins binding to the nanoparticle surface—which in turn minimizes recognition and clearance by the mononuclear phagocyte system (MPS).[1] This prolonged systemic circulation time is crucial for allowing the nanoparticles to accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect.

However, the length of the PEG chain, and by extension, the molecular weight of the this compound conjugate, introduces a delicate balance. While a longer PEG chain can enhance the stealth effect, it may also hinder the interaction between the folic acid targeting moiety and its receptor on the cancer cell surface. Therefore, optimizing the PEG molecular weight is a key consideration in the design of folate-targeted nanoparticles.

Quantitative Analysis of Molecular Weight Effects

The following tables summarize the impact of different this compound molecular weights on key nanoparticle characteristics and their performance in drug delivery. The data is compiled from studies on various nanoparticle platforms to provide a comparative overview.

Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles

| Nanoparticle Type | This compound MW (Da) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |

| PLGA-PEG NPs | 2000 | 125.41 ± 3.11 | - | - | - | - |

| PLGA-PEG NPs | 5000 | - | - | - | - | - |

| Liposomes | 2000 | ~110 | < 0.2 | - | - | - |

| Liposomes | 5000 | ~115 | < 0.2 | - | - | - |

| Liposomes | 10000 | ~120 | < 0.2 | - | - | - |

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in nanoparticle formulation and experimental conditions.

Table 2: In Vitro Performance of this compound Functionalized Nanoparticles

| Nanoparticle Type | This compound MW (Da) | Cell Line | Cellular Uptake (relative) | IC50 (µg/mL) | Drug Release Rate |

| PLGA-PEG NPs | 2000 | SKOV-3 | - | 11.98 | Sustained over 6 days |

| PLGA-PEG NPs | 5000 | - | - | - | - |

| Folate-conjugated liposomes | 2000 | KB | Increased vs. non-targeted | - | - |

| Folate-conjugated liposomes | 5000 | KB | No significant difference from 2k Da in vitro | - | - |

| Folate-conjugated liposomes | 10000 | KB | No significant difference from 2k/5k Da in vitro | - | - |

IC50 values are for the encapsulated drug, genistein.

Table 3: In Vivo Performance of Folate-Conjugated Liposomes with Varying PEG-Linker Lengths

| Parameter | Dox/FL-2K | Dox/FL-5K | Dox/FL-10K |

| Tumor Accumulation (72h, %ID/g) | ~4 | ~5 | ~7 |

| Tumor Size Reduction vs. Control | ~20% | ~25% | >40% |

Data adapted from a study on doxorubicin-loaded, folate-linked liposomes (Dox/FL) with PEG-linkers of 2kDa, 5kDa, and 10kDa.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its conjugation to nanoparticles, and the subsequent characterization and evaluation of the targeted drug delivery system.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which can be adapted for different PEG molecular weights. The example provided is for a PEG with a molecular weight of 2000 Da (PEG2k).

Materials:

-

HO-PEG-NH2 (MW 2000 Da)

-

Folic acid (FA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Triethylamine (TEA)

Procedure:

-

Activation of Folic Acid:

-

Dissolve folic acid (1.2 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DMSO.

-

Stir the reaction mixture in the dark at room temperature for 12-16 hours.

-

The formation of a white precipitate (dicyclohexylurea, DCU) indicates the activation of the carboxylic acid group of folic acid.

-

-

Conjugation to PEG:

-

Dissolve HO-PEG-NH2 (1 eq) in anhydrous DCM.

-

Add the activated folic acid solution dropwise to the PEG solution.

-

Add triethylamine (2-3 eq) to the reaction mixture to act as a base.

-

Stir the reaction for 24-48 hours at room temperature.

-

-

Purification:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Precipitate the product by adding the filtrate to an excess of cold diethyl ether.

-

Collect the precipitate by centrifugation and wash it multiple times with cold diethyl ether to remove unreacted starting materials.

-

Dry the final product, this compound, under vacuum.

-

Characterization: The successful synthesis of this compound should be confirmed by techniques such as 1H NMR and FTIR spectroscopy.

Formulation of Drug-Loaded PLGA-PEG-FA Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using the nanoprecipitation method.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

This compound (synthesized as in 3.1)

-

Anticancer drug (e.g., Doxorubicin)

-

Acetone

-

Deionized water

Procedure:

-

Dissolve PLGA, this compound, and the anticancer drug in acetone.

-

Add the organic solution dropwise to deionized water under constant stirring.

-

Continue stirring for several hours to allow for nanoparticle formation and solvent evaporation.

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles with deionized water to remove any unencapsulated drug and unreacted polymer.

-

Lyophilize the nanoparticles for long-term storage.

Characterization of Nanoparticles

-

Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

-

Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

-

Drug Loading and Encapsulation Efficiency: Quantified using UV-Vis spectroscopy or HPLC after lysing the nanoparticles.

-

Surface Functionalization: Confirmed by FTIR or XPS analysis.

In Vitro Drug Release Study

-

Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

-

Incubate the dispersion at 37°C with gentle shaking.

-

At predetermined time intervals, collect aliquots of the release medium and replace with fresh medium.

-

Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Cellular Uptake and Cytotoxicity Assays

-

Cell Culture: Use a folate receptor-positive cancer cell line (e.g., HeLa, KB, SKOV-3) and a folate receptor-negative cell line as a control.

-

Cellular Uptake:

-

Incubate the cells with fluorescently labeled nanoparticles for different time periods.

-

Wash the cells to remove non-internalized nanoparticles.

-

Visualize the cellular uptake using confocal microscopy.

-

Quantify the uptake using flow cytometry.

-

-

Cytotoxicity Assay (MTT Assay):

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with different concentrations of free drug, drug-loaded non-targeted nanoparticles, and drug-loaded targeted nanoparticles.

-

After a specified incubation period (e.g., 48-72 hours), add MTT solution to each well.

-

Incubate for a few hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength to determine cell viability.

-

Visualizing Key Pathways and Workflows

Folate Receptor-Mediated Endocytosis

The following diagram illustrates the pathway by which folate-conjugated nanoparticles are internalized by cancer cells.

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental Workflow for Nanoparticle Development and Evaluation

This diagram outlines the logical progression of experiments for developing and testing this compound functionalized nanoparticles.

Caption: Experimental Workflow Diagram.

Conclusion

The molecular weight of the PEG component in this compound is a critical design parameter that significantly influences the performance of folate-targeted nanoparticles. While longer PEG chains can enhance systemic circulation, they may also impede receptor-mediated uptake. The optimal molecular weight is likely dependent on the specific nanoparticle platform, the encapsulated drug, and the cancer type being targeted. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to design and optimize the next generation of targeted cancer therapies. Further systematic studies directly comparing a range of this compound molecular weights on a single, well-characterized nanoparticle platform are warranted to establish more definitive structure-activity relationships.

References

Navigating the Solubility Landscape of NH2-PEG-FA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of amine-terminated polyethylene glycol-folic acid (NH2-PEG-FA). As a critical parameter in formulation development, understanding the solubility of this functionalized polymer is paramount for its effective application in targeted drug delivery, diagnostics, and various biomedical research fields. While precise quantitative solubility data is often dependent on the specific molecular weight of the PEG component and the experimental conditions, this guide summarizes the available qualitative information and provides detailed experimental protocols for its quantitative determination.

Qualitative Solubility Profile

This compound exhibits solubility in a range of aqueous and organic solvents, a property largely influenced by the hydrophilic nature of the polyethylene glycol (PEG) backbone.[1][2][3] The presence of the amine and folic acid moieties can also affect its solubility characteristics. The following table summarizes the generally reported solubility of this compound in common laboratory solvents. It is important to note that for less soluble solvents, warming the mixture may aid in dissolution.[4]

| Solvent | Qualitative Solubility | Notes |

| Water | Soluble | The PEG chain imparts good water solubility.[1][3][5] Solubility may be affected by pH and the presence of salts. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for PEGylated compounds.[1] |

| Dimethylformamide (DMF) | Soluble | Another widely used organic solvent for dissolving PEG derivatives.[1][3] |

| Dichloromethane (DCM) | Soluble | A chlorinated solvent in which this compound is reported to be soluble.[3] |

| Chloroform | Soluble | Similar to DCM, this is another chlorinated solvent suitable for dissolving this compound.[3] |

| Methanol | Soluble | An alcohol that can be used to dissolve the compound.[3] |

| Ethanol | Soluble | Generally soluble, though solubility might be slightly lower compared to methanol.[3] |

| Toluene | Sparingly Soluble | Heating may be required to dissolve PEG derivatives in toluene.[4] |

| Isopropanol | Sparingly Soluble | Similar to toluene, increased temperature can improve solubility.[4] |

| Diethyl Ether | Insoluble | PEG compounds are generally not soluble in ether.[4] |

Note: The solubility is dependent on the molecular weight of the PEG chain. Higher molecular weight PEGs may exhibit different solubility profiles.[4]

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a detailed methodology for determining the quantitative solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (of known molecular weight)

-

Selected solvent(s) of interest (e.g., water, DMSO, etc.)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

-

Generation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The amount should be more than what is expected to dissolve.

-

Tightly cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the vial in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) for 24-48 hours. This allows the solution to reach equilibrium.

-

-

Separation of Undissolved Solute:

-

After the incubation period, visually inspect the vial to confirm the presence of undissolved solid material at the bottom.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully collect the supernatant using a pipette, ensuring not to disturb the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to ensure that only the dissolved solute is measured.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the standard curve.

-

-

Quantification using UV-Vis Spectrophotometry:

-

Folic acid has a characteristic UV absorbance maximum at approximately 280 nm and 365 nm.[6] Measure the absorbance of the standard solutions and the diluted sample solution at the determined wavelength of maximum absorbance (λmax).

-

Use the pure solvent as a blank.

-

Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample solution from the standard curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the quantitative solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualizing Experimental and Logical Workflows

To aid in the practical application of this guide, the following diagrams, generated using the DOT language, illustrate key processes.

Caption: Experimental workflow for determining the quantitative solubility of this compound.

Caption: Logical pathway for selecting a suitable solvent for this compound based on application.

References

- 1. Folate-PEG-Amine - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 2. Folate-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 3. Folate-PEG-amine, MW 2,000 | BroadPharm [broadpharm.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Folate-PEG3-Amine | CAS:710323-40-3 | AxisPharm [axispharm.com]

- 6. mdpi.com [mdpi.com]

The Pivotal Role of the PEG Linker in NH2-PEG-FA Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the Polyethylene Glycol (PEG) linker in NH2-PEG-FA (amine-PEG-folic acid) conjugates, which are at the forefront of targeted drug delivery systems. This document delves into the synthesis, characterization, and application of these conjugates, with a focus on their utility in oncology. Detailed experimental protocols, quantitative data, and visual representations of key processes are provided to equip researchers with the foundational knowledge for designing and evaluating these advanced therapeutic platforms.

The Multifaceted Role of the PEG Linker

The PEG linker in an this compound conjugate is not merely a passive spacer; it is a critical component that dictates the overall physicochemical properties and biological performance of the drug delivery system. Its primary functions are multifaceted and synergistic:

-

Enhanced Solubility and Biocompatibility: Many therapeutic agents are hydrophobic, limiting their administration in aqueous physiological environments. The hydrophilic nature of the PEG chain significantly improves the water solubility of the conjugate, preventing aggregation and enhancing its stability in the bloodstream.[1][2] PEG is also well-known for its biocompatibility and low immunogenicity, reducing the likelihood of adverse immune responses.[2][3]

-

Prolonged Circulation Half-Life (The "Stealth" Effect): The PEG linker forms a hydrophilic cloud around the nanoparticle or drug molecule.[4] This steric hindrance inhibits the adsorption of opsonin proteins from the blood, which would otherwise mark the conjugate for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[4][5] This "stealth" effect leads to a significantly prolonged circulation half-life, allowing more time for the conjugate to reach its target site.[2][6]

-

Flexible Spacer for Optimal Receptor Binding: The PEG chain acts as a flexible spacer between the targeting moiety (folic acid) and the drug or nanoparticle carrier.[7] This flexibility allows the folic acid to adopt the optimal orientation for binding to the folate receptor on the surface of cancer cells, overcoming potential steric hindrance from the carrier.[7] The length of the PEG linker is a crucial parameter, as it directly influences the targeting efficiency. Studies have shown that a sufficiently long PEG chain can lead to higher folate receptor-mediated association with cells.[7]

-

Controlled Drug Release: The properties of the PEG linker can also influence the drug release kinetics of the conjugate.[8] By modifying the length and structure of the PEG chain, the release of the therapeutic payload at the target site can be modulated.[8]

Synthesis and Characterization of this compound Conjugates

The synthesis of this compound conjugates typically involves a multi-step process that begins with the functionalization of PEG and culminates in the attachment of folic acid.

Synthesis Workflow

The general workflow for the synthesis of a drug-loaded, folate-targeted nanoparticle using an this compound linker is illustrated below.

Caption: General workflow for the synthesis of this compound targeted nanoparticles.

Detailed Experimental Protocols

Protocol 1: Synthesis of Amine-Terminated PEG (NH2-PEG-NH2)

This protocol describes the conversion of hydroxyl-terminated PEG to amine-terminated PEG.

-

TOSYLATION: Dissolve 10 g of PEG (polyethylene glycol) in 100 mL of dichloromethane (DCM).[9]

-

Add 7.6 g of tosyl chloride and 8 mL of triethylamine to the solution.[9]

-

Stir the reaction mixture for 24 hours at room temperature.[9]

-

Remove the solvent and precipitate the product (TsO-PEG-OTs) by adding excess diethyl ether.[9]

-

PHTHALIMIDE SUBSTITUTION: Dissolve 5 g of the dried TsO-PEG-OTs and 2.4 g of potassium phthalimide in 80 mL of dimethylformamide (DMF).[9]

-

Heat the reaction to 120°C for 4 hours under a nitrogen atmosphere with stirring.[9]

-

Purify the product (PI-PEG-PI) as described in step 4.[9]

-

HYDRAZINOLYSIS: Dissolve 4 g of PI-PEG-PI in 70 mL of ethanol.[9]

-

Add 0.86 mL of hydrazine hydrate and react for 12 hours at 70°C with stirring to obtain H2N-PEG-NH2.[9]

Protocol 2: Synthesis of this compound using EDC/NHS Coupling

This protocol details the conjugation of folic acid to the amine-terminated PEG.

-

FOLIC ACID ACTIVATION: Dissolve 70.6 mg of folic acid (FA) in a 1:1 (v/v) solution of distilled water and dimethyl sulfoxide (DMSO). Adjust the pH to 8 with dilute NaOH.[10]

-

Add 65.92 mg of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 36.83 mg of N-hydroxysuccinimide (NHS) to the folic acid solution. Maintain the pH between 7.0 and 8.0.[10]

-

Stir the mixture for 8-12 hours in the dark to activate the carboxylic acid group of folic acid.[10]

-

COUPLING REACTION: Disperse 50 mg of NH2-PEG-NH2 in 5 mL of water and add it slowly to the activated folic acid solution.[10]

-

Shake the reaction mixture for 24 hours in the dark.[10]

-

Purify the resulting this compound conjugate using dialysis against deionized water to remove unreacted reagents.

Characterization Techniques

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the successful conjugation by identifying characteristic vibrational bands of the functional groups in PEG, folic acid, and the final conjugate.

-

Proton Nuclear Magnetic Resonance (¹H NMR): Provides detailed structural information by analyzing the chemical shifts of the protons in the conjugate, confirming the presence of both PEG and folic acid moieties.[11]

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the nanoparticles formulated with the this compound conjugate.

-

UV-Vis Spectroscopy: Can be used to quantify the amount of folic acid conjugated to the PEG linker.

Application in Targeted Drug Delivery

This compound conjugates are primarily employed to actively target cancer cells that overexpress the folate receptor.[12] This receptor-mediated endocytosis pathway significantly enhances the intracellular concentration of the therapeutic agent in cancer cells while minimizing uptake by healthy cells, which typically have low levels of folate receptor expression.[12]

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeting process involves the binding of the folic acid ligand to the folate receptor on the cancer cell surface, which triggers the internalization of the conjugate via endocytosis.

Caption: Folate receptor-mediated endocytosis of an this compound conjugate.

Quantitative Data on Formulation and Efficacy

The following tables summarize key quantitative data from various studies on this compound conjugated nanoparticles.

Table 1: Physicochemical Properties of Folate-Targeted Nanoparticles

| Formulation | Polymer | Drug | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| PLGA-PEG-FA | PLGA-PEG | 9-Nitrocampthotecin | 115 ± 12 | - | 57 | [4] |

| PLGA NPs | PLGA | Capecitabine | - | 16.98 ± 0.7 | 88.4 ± 0.17 | [13] |

| PEG-coated MNPs | - | Doxorubicin | - | CoFe2O4: 68.8 | - | [14] |

| PEG-coated MNPs | - | Doxorubicin | - | NiFe2O4: 51.0 | - | [14] |

| PEG-coated MNPs | - | Doxorubicin | - | Fe3O4: 38.8 | - | [14] |

Table 2: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Formulation | IC50 (µg/mL) | Incubation Time (h) | Reference |

| MCF-7 | PLGA-Fol NPs | 1.25 | 24 | [4] |

| MCF-7 | PLGA NPs | 4.5 | 24 | [4] |

| PC3 | PLGA-Fol NPs | 2.9 | 24 | [4] |

| PC3 | Free Drug | 4.15 | 24 | [4] |

Experimental Protocols for Efficacy Evaluation

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cell-killing ability of the this compound conjugates.

-

CELL SEEDING: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1][4]

-

TREATMENT: Replace the medium with fresh medium containing serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls).[4]

-

INCUBATION: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[4][15]

-

MTT ADDITION: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4][15]

-

FORMAZAN DISSOLUTION: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][12]

-

MEASUREMENT: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[4][12] Cell viability is calculated as a percentage of the untreated control cells.

Protocol 4: Cellular Uptake Study using Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled nanoparticles.

-

CELL SEEDING: Seed cells in 12- or 24-well plates and incubate for 24 hours.[1][16]

-

TREATMENT: Treat the cells with fluorescently labeled targeted and non-targeted nanoparticles for various time points (e.g., 1, 2, 4 hours).[1][16]

-

CELL HARVESTING: Wash the cells with PBS to remove non-internalized nanoparticles, then detach the cells using trypsin.

-

FLOW CYTOMETRY ANALYSIS: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.[17][18] A higher fluorescence intensity indicates greater nanoparticle uptake.

Protocol 5: In Vivo Tumor Targeting Study

This protocol evaluates the tumor accumulation of the conjugates in an animal model.

-

TUMOR MODEL ESTABLISHMENT: Induce tumors in immunodeficient mice by subcutaneously injecting cancer cells (e.g., KB cells).[19]

-

ADMINISTRATION: Once tumors reach a suitable size, intravenously inject the mice with fluorescently labeled targeted and non-targeted nanoparticles.[16]

-

EX VIVO ANALYSIS: After the final imaging time point, sacrifice the mice and excise the tumor and major organs.[16] Quantify the fluorescence in each organ to determine the extent of tumor accumulation and off-target distribution.[16]

Conclusion

The PEG linker is an indispensable component of this compound conjugates, playing a pivotal role in enhancing their therapeutic potential. By improving solubility, extending circulation time, and facilitating targeted delivery, the PEG linker enables the effective and specific delivery of anticancer agents to tumor cells. The rational design of the PEG linker, particularly its length, is crucial for optimizing the performance of these advanced drug delivery systems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to develop and evaluate novel and more effective folate-targeted cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Active targeted nanoparticles: Preparation, physicochemical characterization and in vitro cytotoxicity effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Synthesis of PLGA5k-TK-PEG2k-FA [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. atlantis-press.com [atlantis-press.com]

- 10. Folate encapsulation in PEG‐diamine grafted mesoporous Fe3 O4 nanoparticles for hyperthermia and in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigating the Cytotoxicity of Folate-Conjugated Bismuth Oxide Nanoparticles on KB and A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polyethylene Glycol Coated Magnetic Nanoparticles: Hybrid Nanofluid Formulation, Properties and Drug Delivery Prospects [mdpi.com]

- 15. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular Uptake and Antitumor Activity of DOX-hyd-PEG-FA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 19. In vivo tumor targeting of ODN-PEG-folic acid/PEI polyelectrolyte complex micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. espace.library.uq.edu.au [espace.library.uq.edu.au]

A Beginner's Guide to NH2-PEG-FA in Targeted Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted drug delivery systems that promise enhanced efficacy and reduced systemic toxicity. Among the vanguard of these innovative approaches is the use of NH2-PEG-FA, a heterobifunctional polymer conjugate that has garnered considerable attention for its ability to selectively deliver therapeutic payloads to tumor cells. This guide provides a comprehensive overview of this compound, detailing its core components, mechanism of action, and practical applications in drug delivery. We will delve into the synthesis of this versatile polymer, the preparation of drug-loaded nanoparticles, and the critical characterization techniques required to ensure their efficacy and safety. Furthermore, this document presents a curated summary of quantitative data from recent studies, detailed experimental protocols, and visual representations of the key biological pathways involved, offering a foundational resource for researchers embarking on the use of this compound in their drug delivery research.

Introduction: The Tripartite Advantage of this compound

This compound is a linear polymer conjugate composed of three key functional moieties: a primary amine group (-NH2), a polyethylene glycol (PEG) linker, and a folic acid (FA) targeting ligand. This unique combination of components makes it an exceptionally valuable tool in the targeted delivery of anticancer agents.

-

Folic Acid (FA) - The Targeting Moiety: Folic acid is a B vitamin that is essential for cell growth and division. Many types of cancer cells, including those of the ovaries, lungs, and breast, overexpress the folate receptor (FR) on their surface to meet their high demand for this nutrient.[1][2] This overexpression provides a specific marker for targeted drug delivery. By incorporating folic acid into a drug delivery system, we can exploit this natural affinity to selectively guide the therapeutic agent to the tumor site, minimizing its exposure to healthy tissues.[3][4]

-

Polyethylene Glycol (PEG) - The Stealth Linker: PEG is a hydrophilic and biocompatible polymer that plays a crucial role in improving the pharmacokinetic properties of drug delivery systems.[5] The process of attaching PEG chains, known as PEGylation, creates a protective hydrophilic shield around the drug carrier. This shield reduces recognition by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanoparticles in the bloodstream.[6] This extended circulation time increases the probability of the nanoparticles reaching the tumor tissue. PEG also enhances the solubility and stability of the drug formulation.[7]

-

Amine Group (-NH2) - The Conjugation Handle: The terminal primary amine group serves as a versatile reactive handle for conjugating a wide array of molecules.[8][9] This allows for the covalent attachment of therapeutic drugs, imaging agents, or the drug-loaded nanoparticle itself, forming a stable link between the targeting ligand and the payload.

The synergy of these three components makes this compound a powerful tool for developing sophisticated and effective targeted drug delivery systems.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeted delivery of this compound-conjugated nanoparticles to cancer cells is primarily achieved through a process called folate receptor-mediated endocytosis.[2][10] This biological pathway allows for the efficient internalization of the drug-loaded nanoparticles into the target cells.

The process can be summarized in the following steps:

-

Binding: The folic acid moiety on the surface of the nanoparticle binds with high affinity to the folate receptors overexpressed on the cancer cell membrane.

-

Endocytosis: Upon binding, the cell membrane invaginates, engulfing the nanoparticle and forming an endosome. This process is often clathrin-mediated, though clathrin-independent pathways have also been observed.[8]

-

Intracellular Trafficking: The endosome, containing the nanoparticle, is then transported into the cell's interior.

-

Acidification and Drug Release: The endosome gradually acidifies, leading to the degradation of the nanoparticle and the release of the encapsulated drug into the cytoplasm of the cancer cell.[10]

-

Therapeutic Action: The released drug can then exert its cytotoxic effects, leading to the death of the cancer cell.

This targeted mechanism ensures that the therapeutic agent is concentrated at the tumor site, thereby enhancing its efficacy while minimizing off-target side effects.

Quantitative Data on this compound Based Nanoparticles

The physical and biological properties of this compound conjugated nanoparticles are critical determinants of their in vivo performance. The following tables summarize key quantitative data from various studies, providing a comparative overview of different formulations.

| Nanoparticle Formulation | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| PLGA-PEG-FA | Doxorubicin | ~200 | - | - | 24.5 - 51.9 | |

| PLA-TPGS-FA | Paclitaxel | ~50 | - | - | - | [11] |

| Magnetic Nanoparticles-FA | Doxorubicin | 91.2 ± 20.8 | - | - | - | [1][5] |

| PLGA NPs | Capecitabine | 144 | -14.8 | 16.98 | 88.4 | [12] |

| Fe3O4-FITC-FA | Cinnamaldehyde | ~10 | - | 20 | - | [9] |

Table 1: Physicochemical Properties of Various this compound Nanoparticle Formulations. This table provides a snapshot of the typical size, surface charge, and drug-carrying capacity of nanoparticles functionalized with this compound.

| Cell Line | Nanoparticle Formulation | In Vitro Efficacy (IC50) | In Vivo Efficacy | Reference |

| A2780 (Ovarian Cancer) | Magnetic Nanoparticles-Doxorubicin-FA | 10.33-fold lower than non-targeted | Significant tumor shrinkage | [1][5] |

| OVCAR3 (Ovarian Cancer) | Magnetic Nanoparticles-Doxorubicin-FA | 3.93-fold lower than non-targeted | - | [1][5] |

| HeLa (Cervical Cancer) | FA-PEG-5-FU | Enhanced uptake compared to non-targeted | Significant decrease in tumor size | [13] |

| SKOV3 (Ovarian Cancer) | PLGA-PEG-FOL-Doxorubicin | Higher cytotoxicity than free DOX | - |

Table 2: In Vitro and In Vivo Efficacy of this compound Nanoparticles. This table highlights the enhanced therapeutic efficacy of folate-targeted nanoparticles compared to non-targeted formulations or free drugs.

Experimental Protocols

The successful development of this compound based drug delivery systems relies on robust and reproducible experimental procedures. This section provides detailed methodologies for the key steps involved in their synthesis, formulation, and characterization.

Synthesis of this compound

This protocol describes a common method for the synthesis of the this compound polymer.

Materials:

-

Folic Acid (FA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-terminated polyethylene glycol (NH2-PEG-NH2)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Cold anhydrous diethyl ether

-

Dialysis tubing (MWCO appropriate for the PEG size)

Procedure:

-

Activation of Folic Acid:

-

Dissolve folic acid in anhydrous DMSO.

-

Add DCC and NHS to the solution (typically in a 1:2:2 molar ratio of FA:DCC:NHS).

-

Add a catalytic amount of triethylamine.

-

Stir the reaction mixture under a nitrogen atmosphere in the dark at room temperature overnight.

-

Filter the solution to remove the dicyclohexylurea byproduct.

-

Precipitate the activated folic acid by adding the filtrate to cold anhydrous diethyl ether.

-

Wash the precipitate several times with diethyl ether and dry under vacuum.[14]

-

-

Conjugation of Activated Folic Acid to NH2-PEG-NH2:

-

Dissolve the activated folic acid and NH2-PEG-NH2 in anhydrous DMSO. An excess of the activated FA is often used to maximize conjugation.

-

Stir the reaction mixture under a nitrogen atmosphere in the dark at room temperature for 24 hours.

-

-

Purification:

-

Purify the resulting FA-PEG-NH2 conjugate by dialysis against deionized water for several days to remove unreacted starting materials and byproducts.

-

Lyophilize the purified solution to obtain the final this compound product as a powder.

-

Preparation of Drug-Loaded Nanoparticles

This protocol outlines a common method for preparing drug-loaded nanoparticles using the synthesized this compound polymer, often in combination with another polymer like PLGA. The emulsification-solvent evaporation method is widely used.

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Anticancer drug (e.g., Doxorubicin, Paclitaxel)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Poly(vinyl alcohol) (PVA) solution (as a surfactant)

-

Deionized water

Procedure:

-

Organic Phase Preparation:

-

Dissolve PLGA and the anticancer drug in DCM.

-

-

Aqueous Phase Preparation:

-

Dissolve this compound and PVA in deionized water.

-

-

Emulsification:

-

Add the organic phase to the aqueous phase while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.

-

-

Solvent Evaporation:

-

Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

-

Purification:

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles several times with deionized water to remove unencapsulated drug and excess surfactant.

-

Resuspend the purified nanoparticles in deionized water or a suitable buffer.

-

Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality and efficacy of the prepared nanoparticles.

Methods:

-

Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the average hydrodynamic diameter, size distribution (polydispersity index, PDI), and surface charge (zeta potential) of the nanoparticles.[15]

-

Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) are used to visualize the shape and surface morphology of the nanoparticles.[16]

-

Drug Loading and Encapsulation Efficiency:

-

Drug Loading (DL): The amount of drug loaded per unit weight of the nanoparticle. It is typically determined by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Encapsulation Efficiency (EE): The percentage of the initial drug that is successfully encapsulated within the nanoparticles.

-

The formulas for calculating DL and EE are as follows:

-

DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100[12]

-

-

-

In Vitro Drug Release: The drug release profile is studied by incubating the nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C over a period of time. At specific time points, samples are withdrawn, and the amount of released drug is quantified. This helps to understand the drug release kinetics.

-

Cellular Uptake Studies: The efficiency of cellular uptake of the nanoparticles by cancer cells is assessed using techniques like fluorescence microscopy or flow cytometry, often by encapsulating a fluorescent dye within the nanoparticles.[14]

-

In Vitro Cytotoxicity: The anticancer efficacy of the drug-loaded nanoparticles is evaluated by incubating them with cancer cells and measuring cell viability using assays such as the MTT assay.

Visualizing the Pathway: From Bloodstream to Cell

To better understand the journey of an this compound conjugated nanoparticle, the following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved.

Experimental Workflow for Nanoparticle Synthesis and Characterization

Caption: Workflow for this compound nanoparticle synthesis and characterization.

Folate Receptor-Mediated Endocytosis and Intracellular Trafficking

Caption: Folate receptor-mediated endocytosis of this compound nanoparticles.

Conclusion and Future Perspectives

This compound has emerged as a highly promising and versatile platform for the targeted delivery of anticancer therapeutics. Its tripartite structure, which combines a targeting ligand, a stealth polymer, and a reactive handle for drug conjugation, offers a sophisticated approach to overcoming some of the most significant challenges in cancer chemotherapy. The ability to selectively deliver potent drugs to tumor cells while minimizing systemic toxicity holds the potential to significantly improve patient outcomes.

The data and protocols presented in this guide provide a solid foundation for researchers new to this field. However, the journey from the laboratory to the clinic is complex. Future research will likely focus on optimizing nanoparticle formulations for even greater efficacy, exploring the delivery of novel therapeutic payloads such as nucleic acids and proteins, and conducting rigorous preclinical and clinical studies to validate the safety and effectiveness of these targeted systems in human patients. The continued development of this compound and similar targeted delivery platforms will undoubtedly play a pivotal role in shaping the future of personalized cancer medicine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Folate receptor endocytosis and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular uptake, trafficking and subcellular distribution of folate conjugated single walled carbon nanotubes within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyethylene glycol–coated and folic acid–conjugated superparamagnetic iron oxide nanoparticles - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In vitro and in vivo evaluation of folate receptor-targeted a novel magnetic drug delivery system for ovarian cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Folate mediated targeted delivery of cinnamaldehyde loaded and FITC functionalized magnetic nanoparticles in breast cancer: in vitro, in vivo and pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. In vitro and in vivo targeting effect of folate decorated paclitaxel loaded PLA–TPGS nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Amine Functional Group in NH2-PEG-FA

This guide provides a comprehensive technical overview of the terminal amine functional group in Folic Acid-Polyethylene Glycol-Amine (NH2-PEG-FA). It is intended for researchers, scientists, and drug development professionals who utilize this heterobifunctional linker for bioconjugation, drug delivery, and targeted therapies. The document details the chemical properties, reactivity, and characterization of the amine group, along with experimental protocols and its role in biological pathways.

Introduction to this compound

This compound is a specialized chemical linker designed for advanced biomedical applications. It consists of three key components:

-

Folic Acid (FA): A targeting ligand that binds with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells.[1][2]

-

Polyethylene Glycol (PEG): A hydrophilic, non-toxic, and non-immunogenic polymer chain.[3][4] The PEG spacer enhances the solubility and stability of the conjugate, prolongs its circulation half-life by providing a "stealth" effect to evade the reticuloendothelial system, and reduces steric hindrance for ligand-receptor binding.[5][6][7]

-

Amine Group (-NH2): A terminal primary amine that serves as a versatile and reactive functional group for covalent attachment to a wide array of molecules and surfaces.[8][9]

The primary amine is the core of this molecule's utility as a linker, providing a robust anchor point for conjugating therapeutic agents, imaging probes, or nanoparticles. This guide focuses specifically on the properties and applications of this crucial functional group.

Physicochemical Properties of the Amine Functional Group

The terminal primary amine (-NH2) on the PEG chain is a potent nucleophile, making it highly reactive toward various electrophilic functional groups.[10] Its reactivity is influenced by the reaction pH. For the amine to be nucleophilic, it must be in its unprotonated state. Therefore, bioconjugation reactions involving amines are typically performed at a pH between 7 and 9.[11][12] At this pH, a sufficient fraction of the amine groups are deprotonated and reactive, while still maintaining the stability of most biomolecules.[13]

The PEG backbone itself contributes to the amine's accessibility. The flexible and hydrophilic nature of the PEG chain minimizes steric hindrance, allowing the terminal amine to readily interact with target molecules in aqueous environments.

Reactivity and Bioconjugation Chemistry

The amine group's nucleophilicity allows it to form stable covalent bonds with a variety of functional groups. This versatility is a key reason for its widespread use in bioconjugation. The most common reaction involves the formation of a stable amide bond, which is resistant to hydrolysis under physiological conditions.[14]

Table 1: Common Conjugation Reactions for the Amine Group in this compound

| Reactant Functional Group | Coupling Chemistry | Resulting Linkage | Typical Reaction pH | Notes |

|---|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Acylation | Amide | 7.0 - 9.0 | Highly efficient and common method. The NHS group is an excellent leaving group.[11][12][15] |

| Carboxylic Acid (-COOH) | Carbodiimide Chemistry (e.g., EDC, DCC) | Amide | 4.5 - 6.0 (activation), 7.2-8.5 (coupling) | Requires activation of the carboxyl group, often with EDC and NHS, to form a more reactive intermediate.[16][17] |

| Aldehyde (-CHO) | Reductive Amination | Secondary Amine | ~5.0 - 8.0 | Forms an initial Schiff base, which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride.[10][18] |

| Isocyanate (-NCO) | Nucleophilic Addition | Urea | Neutral to slightly basic | Forms a highly stable urea linkage.[18] |

| Nitrophenyl Carbonate (NPC) | Acylation | Urethane (Carbamate) | 7.0 - 8.5 | Creates a stable urethane bond. The release of p-nitrophenol can be used to monitor the reaction.[10][14] |

The general process for utilizing the amine group in a bioconjugation experiment follows a structured workflow, from reagent preparation to the purification of the final conjugate.

Experimental Protocols

The following sections provide detailed methodologies for common procedures involving the amine group of this compound.

Protocol 1: Conjugation of an NHS-Ester Activated Molecule to this compound

This protocol describes the reaction between the primary amine of this compound and a molecule functionalized with an N-Hydroxysuccinimide (NHS) ester.

-

Materials:

-

This compound

-

NHS-ester activated molecule (e.g., protein, dye)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.0.[19] Avoid buffers containing primary amines like Tris or glycine.[12]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns).

-

-

Procedure:

-

Equilibrate all reagents to room temperature before use to prevent condensation.[19]

-

Prepare a solution of this compound in the reaction buffer at a desired concentration (e.g., 1-10 mg/mL).

-

Immediately before use, dissolve the NHS-ester activated molecule in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store this solution as the NHS-ester is susceptible to hydrolysis.[12]

-

Add a 10- to 20-fold molar excess of the dissolved NHS-ester solution to the this compound solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[19]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[20]

-

Stop the reaction by adding the quenching buffer to consume any unreacted NHS-ester.

-

Purify the resulting conjugate from unreacted reagents and byproducts using dialysis or gel filtration.[20]

-

Characterize the purified conjugate and store it under conditions appropriate for the conjugated molecule.

-

Protocol 2: Characterization of the Amine Group and Conjugation Success

Spectroscopic methods are essential for confirming the presence of the amine group and verifying the formation of the new covalent bond after conjugation.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can identify the characteristic vibrations of functional groups. The N-H stretching of the primary amine typically appears as a pair of peaks in the 3100-3500 cm⁻¹ region.[21] Upon successful conjugation to form an amide bond, these peaks will diminish or disappear, and a new characteristic amide I band (C=O stretch) will appear around 1650 cm⁻¹.[22]

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR provides detailed structural information. The protons on the carbon adjacent to the primary amine in the PEG chain (α-protons) have a characteristic chemical shift.[6] Following conjugation, the chemical environment of these protons changes, resulting in a downfield shift of their corresponding signal in the NMR spectrum.[23]

Table 2: Spectroscopic Characterization Data for this compound

| Technique | Key Feature | Expected Value | Interpretation |

|---|---|---|---|

| FT-IR | N-H Stretch (Amine) | ~3100 - 3500 cm⁻¹ | Indicates presence of the primary amine group.[21] |

| Amide I Band (C=O) | ~1650 cm⁻¹ | Appears after successful amide bond formation.[22] | |

| ¹H-NMR | Protons on carbon α to -NH2 | ~2.9 ppm (in CDCl3) | Characteristic signal for the methylene protons adjacent to the terminal amine.[6] |

| | Protons on carbon α to amide | Downfield shift from original position | Confirms the conversion of the amine to an amide. |

Protocol 3: Quantification of Surface-Immobilized Amine Groups

When this compound is used to functionalize a surface (e.g., a nanoparticle), it is often necessary to quantify the density of available amine groups. This can be achieved using a dye-labeling assay.

-

Materials:

-

Amine-functionalized nanoparticles (NPs).

-

Fluorescein isothiocyanate (FITC) solution (50 mM in DMSO).

-

Potassium cyanide (KCN) solution (40 mM, aqueous) - EXTREME CAUTION REQUIRED .

-

Spectrofluorometer.

-

-

Procedure (based on FITC labeling): [24]

-

To a known concentration of amine-functionalized NPs (e.g., 500 µL), add a small volume of the FITC solution (e.g., 2 µL).

-

Incubate the mixture for 15 minutes at room temperature to allow the FITC to react with the surface amine groups.

-

Wash the nanoparticles multiple times with water via centrifugation and resuspension to remove unreacted FITC.

-

After the final wash, resuspend the NP pellet in water (e.g., 500 µL).

-

To dissolve the core of gold nanoparticles (this step is specific to AuNPs), add KCN solution and incubate for 30 minutes. This releases the dye-labeled PEG chains into the solution.

-

Measure the fluorescence of the resulting solution (λex ≈ 488 nm, λem ≈ 520 nm).

-

Quantify the concentration of FITC by comparing the fluorescence intensity to a standard curve of known FITC concentrations. This allows for the calculation of the number of active amine groups per nanoparticle.

-

Application in Targeted Drug Delivery

The primary application of this compound is in targeted drug delivery to cancer cells that overexpress the folate receptor (FR).[2][4] The folic acid moiety acts as a high-affinity ligand, guiding the conjugated payload (e.g., a chemotherapy drug, a nanoparticle carrier) specifically to the tumor site.[1][7]

Upon binding to the folate receptor on the cell surface, the entire conjugate is internalized into the cell through a process called receptor-mediated endocytosis.[7] This pathway allows for the direct delivery of the therapeutic agent into the cancer cell, increasing its local concentration and efficacy while minimizing systemic toxicity to healthy tissues that do not overexpress the FR.[22]

Conclusion